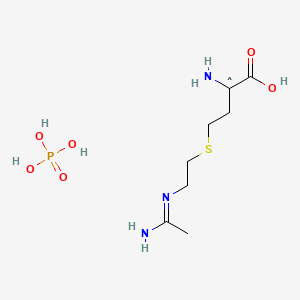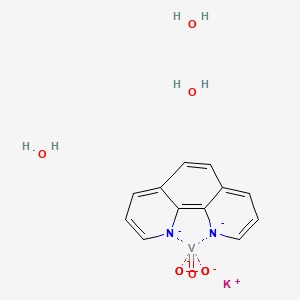
bpV(phen)(PotassiumHydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bpV(phen)(PotassiumHydrate), also known as bisperoxovanadium (phenanthroline) potassium hydrate, is a bisperoxovanadium compound. It is known for its ability to inhibit various protein tyrosine phosphatases, with a particular selectivity for phosphatase and tensin homolog (PTEN). This compound has a molecular formula of C12H8N2O5V • K+ (H2O)3 and a molecular weight of 404.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bpV(phen)(PotassiumHydrate) involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 1,10-phenanthroline. The reaction is typically carried out in an aqueous medium, followed by the addition of potassium hydroxide to form the potassium salt. The resulting product is then crystallized to obtain bpV(phen)(PotassiumHydrate) in its pure form .
Industrial Production Methods
Industrial production of bpV(phen)(PotassiumHydrate) follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
bpV(phen)(PotassiumHydrate) undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of vanadium in its structure.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The phenanthroline ligand can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Common reagents used in reactions with bpV(phen)(PotassiumHydrate) include hydrogen peroxide, potassium hydroxide, and various organic ligands. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products
The major products formed from reactions involving bpV(phen)(PotassiumHydrate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield vanadium oxides, while substitution reactions can produce various ligand-substituted vanadium complexes .
Scientific Research Applications
bpV(phen)(PotassiumHydrate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in the synthesis of other compounds.
Biology: The compound is employed in studies involving protein tyrosine phosphatases and their role in cellular signaling pathways.
Medicine: bpV(phen)(PotassiumHydrate) is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to insulin signaling and cancer.
Industry: It is used in the development of new materials and as a component in various industrial processes .
Mechanism of Action
bpV(phen)(PotassiumHydrate) exerts its effects primarily by inhibiting protein tyrosine phosphatases, including PTEN. This inhibition leads to the activation of insulin receptor kinase and promotes downstream signaling pathways, such as the PI3-kinase pathway. The compound also has anti-inflammatory effects and can modulate oxidative stress-induced cellular injury .
Comparison with Similar Compounds
Similar Compounds
bpV(pic): Another bisperoxovanadium compound with similar inhibitory effects on protein tyrosine phosphatases.
VO-OHpic: A vanadium-based compound with potent phosphatase inhibitory activity.
1,10-Phenanthroline: A ligand used in the synthesis of various metal complexes, including bpV(phen)(PotassiumHydrate)
Uniqueness
bpV(phen)(PotassiumHydrate) is unique due to its high selectivity for PTEN and its ability to activate insulin receptor kinase. This makes it a valuable tool in research related to insulin signaling and cancer therapy .
Properties
Molecular Formula |
C12H14KN2O8V-5 |
|---|---|
Molecular Weight |
404.29 g/mol |
IUPAC Name |
potassium;oxovanadium;1,10-phenanthroline-1,10-diide;diperoxide;trihydrate |
InChI |
InChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q-2;+1;2*-2;;;;; |
InChI Key |
BYTARXWSMLTRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


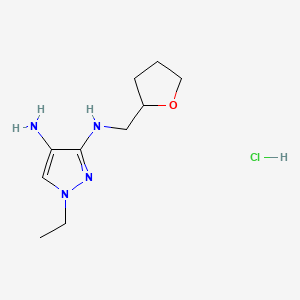
![(2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate](/img/structure/B15133776.png)
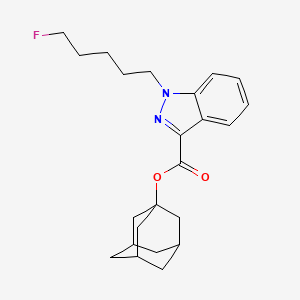
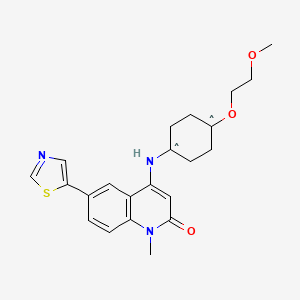
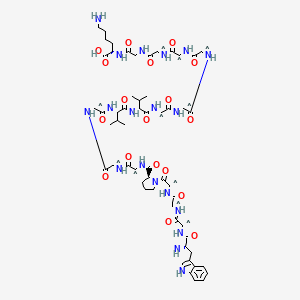
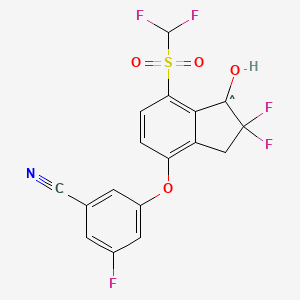
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B15133792.png)
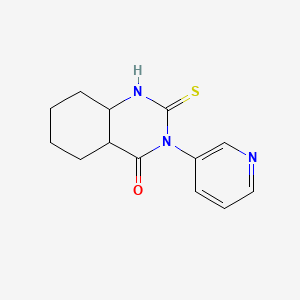
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B15133797.png)
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)
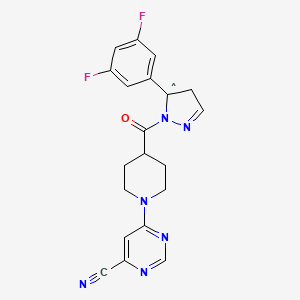
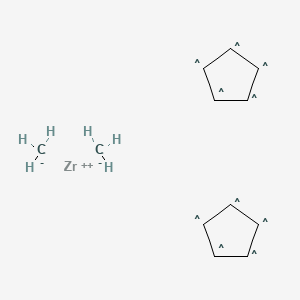
![[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)](/img/structure/B15133828.png)
